Higher Thermal Stability and Crystal Lattice Energy Compared to 1,3-Dimethylurea and Urea
1,1-Dimethylurea exhibits a significantly higher enthalpy of melting (ΔHfus) than its isomer 1,3-dimethylurea and the parent urea. Differential scanning calorimetry (DSC) measurements reveal that the enthalpy of melting for 1,1-dimethylurea is 5.49 kcal mol⁻¹, compared to 2.97 kcal mol⁻¹ for 1,3-dimethylurea and 3.22 kcal mol⁻¹ for urea [1]. This nearly two-fold higher enthalpy value for 1,1-DMU reflects a stronger intermolecular hydrogen-bonding network in the crystalline lattice, which directly correlates with its higher melting point (178–183 °C for 1,1-DMU vs. 101–104 °C for 1,3-DMU) .
| Evidence Dimension | Enthalpy of melting (ΔHfus) |
|---|---|
| Target Compound Data | 5.49 kcal mol⁻¹ |
| Comparator Or Baseline | 1,3-Dimethylurea: 2.97 kcal mol⁻¹; Urea: 3.22 kcal mol⁻¹ |
| Quantified Difference | ΔHfus is 85% higher than 1,3-DMU and 70% higher than urea |
| Conditions | Differential scanning calorimetry (DSC) measurements |
Why This Matters
This quantitative thermal stability metric ensures that 1,1-dimethylurea can be reliably used in reactions requiring elevated temperatures where 1,3-dimethylurea would melt or decompose, thus preventing process failure.
- [1] Della Gatta, G., & Ferro, D. (2001). Enthalpies and entropies of melting from differential scanning calorimetry and freezing point depressions: urea, methylurea, 1,1-dimethylurea, 1,3-dimethylurea, tetramethylurea, and thiourea. Thermochimica Acta, 375(1-2), 1-8. View Source
